molecular formula C12H17NO2 B12116461 Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester

Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester

Cat. No.: B12116461
M. Wt: 207.27 g/mol
InChI Key: LGVXYEBYELCKJP-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester is an organic compound with a complex structure that includes a benzene ring, a propanoic acid group, an amino group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester typically involves the esterification of Benzenepropanoic acid derivatives. One common method is the reaction of Benzenepropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters is crucial in industrial settings to ensure the purity and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted benzenepropanoic acid derivatives.

Scientific Research Applications

Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzenepropanoic acid, ethyl ester
  • Benzenepropanoic acid, methyl ester
  • Benzenepropanoic acid, α-hydroxy-, methyl ester

Uniqueness

Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester is unique due to the presence of the amino group and the specific arrangement of its functional groups. This uniqueness allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.

Biological Activity

Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester, commonly referred to as Benzenepropanoic acid methyl ester , is a compound of interest due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

1. Chemical Structure and Properties

Benzenepropanoic acid methyl ester is characterized by the following chemical structure:

  • Molecular Formula : C12H15NO2
  • Molecular Weight : 205.25 g/mol
  • IUPAC Name : 3-amino-2-(ethyl(methyl)amino)propanoate

The compound's structure features a benzene ring attached to a propanoic acid moiety, which contributes to its biological activity.

2.1 Antioxidant Activity

Research indicates that derivatives of benzenepropanoic acid exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that related compounds effectively inhibited lipid peroxidation in vitro, suggesting a protective role against oxidative damage.

2.2 Antimicrobial Activity

Benzenepropanoic acid methyl ester has shown promising antimicrobial activity against various bacterial strains. In vitro tests revealed that the compound exhibits bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported at concentrations ranging from 250 to 500 μg/mL.

2.3 Anticancer Activity

Several studies have explored the anticancer potential of benzenepropanoic acid derivatives. For instance, in vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that these compounds induce apoptosis and inhibit cell proliferation at specific concentrations (IC50 values ranging from 100 to 200 μM). Mechanistic studies suggest that the compound may activate caspase pathways, leading to programmed cell death.

3.1 Study on Antioxidant Properties

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of benzenepropanoic acid derivatives using DPPH radical scavenging assays. The results indicated that certain modifications to the benzene ring enhanced antioxidant activity significantly, with some derivatives achieving IC50 values lower than 50 μM.

3.2 Study on Antimicrobial Efficacy

In a clinical microbiology study, benzenepropanoic acid methyl ester was tested against multi-drug resistant bacterial strains. The findings showed that the compound exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy and reducing required dosages.

3.3 Study on Anticancer Mechanisms

Research conducted on the MCF-7 cell line revealed that treatment with benzenepropanoic acid methyl ester led to increased expression of p53 and caspase-3 proteins, indicating activation of apoptotic pathways. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, suggesting effective induction of apoptosis.

4.1 Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AntioxidantDPPH Radical Scavenging< 50 μMJournal of Medicinal Chemistry
AntimicrobialStaphylococcus aureus250 μg/mLClinical Microbiology Study
Escherichia coli500 μg/mLClinical Microbiology Study
AnticancerMCF-7 Cells100-200 μMCancer Research Journal

5. Conclusion

This compound demonstrates significant biological activities, particularly as an antioxidant, antimicrobial agent, and potential anticancer drug. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential across various medical fields.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 3-(3-aminophenyl)pentanoate

InChI

InChI=1S/C12H17NO2/c1-3-9(8-12(14)15-2)10-5-4-6-11(13)7-10/h4-7,9H,3,8,13H2,1-2H3

InChI Key

LGVXYEBYELCKJP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)OC)C1=CC(=CC=C1)N

Origin of Product

United States

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